Cas no 2229305-53-5 (4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one)

4-(1-Benzylpiperidin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one moiety linked to a benzyl-substituted piperidine ring. This structure imparts potential pharmacological relevance, particularly in central nervous system (CNS) targeting applications due to its affinity for neurotransmitter receptors. The benzylpiperidine group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the pyrrolidinone scaffold offers versatility for further functionalization. Its balanced molecular weight and moderate polarity make it a promising intermediate in medicinal chemistry for the development of neuroactive agents. The compound’s synthetic accessibility and structural rigidity further support its utility in drug discovery and mechanistic studies.
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one structure
2229305-53-5 structure
Product name:4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
CAS No:2229305-53-5
MF:C16H22N2O
Molecular Weight:258.358684062958
CID:6086005
PubChem ID:165675551

4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
    • EN300-1865633
    • 2229305-53-5
    • インチ: 1S/C16H22N2O/c19-16-9-15(10-17-16)14-7-4-8-18(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,17,19)
    • InChIKey: BYWWIEFUAUYFLA-UHFFFAOYSA-N
    • SMILES: O=C1CC(CN1)C1CN(CC2C=CC=CC=2)CCC1

計算された属性

  • 精确分子量: 258.173213330g/mol
  • 同位素质量: 258.173213330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 312
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 32.3Ų

4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1865633-0.1g
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
2229305-53-5
0.1g
$1081.0 2023-09-18
Enamine
EN300-1865633-5.0g
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
2229305-53-5
5g
$3562.0 2023-06-01
Enamine
EN300-1865633-1.0g
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
2229305-53-5
1g
$1229.0 2023-06-01
Enamine
EN300-1865633-10.0g
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
2229305-53-5
10g
$5283.0 2023-06-01
Enamine
EN300-1865633-0.05g
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
2229305-53-5
0.05g
$1032.0 2023-09-18
Enamine
EN300-1865633-5g
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
2229305-53-5
5g
$3562.0 2023-09-18
Enamine
EN300-1865633-2.5g
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
2229305-53-5
2.5g
$2408.0 2023-09-18
Enamine
EN300-1865633-1g
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
2229305-53-5
1g
$1229.0 2023-09-18
Enamine
EN300-1865633-10g
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
2229305-53-5
10g
$5283.0 2023-09-18
Enamine
EN300-1865633-0.25g
4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one
2229305-53-5
0.25g
$1131.0 2023-09-18

4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one 関連文献

4-(1-benzylpiperidin-3-yl)pyrrolidin-2-oneに関する追加情報

Comprehensive Overview of 4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one (CAS No. 2229305-53-5)

4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one (CAS No. 2229305-53-5) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique piperidine-pyrrolidinone hybrid structure, is often explored for its pharmacological properties and bioactivity. Researchers are particularly interested in its role as a building block for designing novel therapeutics targeting neurological and metabolic disorders.

The molecular structure of 4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one combines a benzyl-substituted piperidine moiety with a pyrrolidin-2-one ring, creating a versatile scaffold. This structural feature allows for interactions with various biological targets, including G-protein-coupled receptors (GPCRs) and enzyme inhibitors. Recent studies highlight its potential in modulating neurotransmitter systems, making it a candidate for addressing conditions like cognitive decline and mood disorders.

In the context of drug development, CAS No. 2229305-53-5 is frequently discussed alongside small molecule therapeutics and central nervous system (CNS) agents. Its synthetic accessibility and structural tunability make it a valuable intermediate for optimizing drug-like properties, such as bioavailability and metabolic stability. Pharmaceutical companies are increasingly leveraging such compounds to develop next-generation treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

From a chemical synthesis perspective, 4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one is typically prepared through multi-step organic reactions, including N-alkylation, cyclization, and functional group interconversion. Advanced techniques like microwave-assisted synthesis and flow chemistry have been employed to improve yields and reduce reaction times. These innovations align with the growing demand for green chemistry and sustainable manufacturing practices in the pharmaceutical industry.

The compound's relevance extends to academic research, where it serves as a model for studying structure-activity relationships (SAR). Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often used to predict its binding affinity and optimize its therapeutic efficacy. These approaches are critical for accelerating hit-to-lead processes in drug discovery pipelines.

Given the rising interest in personalized medicine, 4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one is also being investigated for its potential in precision therapeutics. Its ability to interact with specific biomarkers and receptor subtypes could pave the way for tailored treatments. This aligns with current trends in biopharmaceutical innovation, where compounds with multifunctional activity are highly sought after.

In summary, 4-(1-benzylpiperidin-3-yl)pyrrolidin-2-one (CAS No. 2229305-53-5) represents a promising candidate in modern medicinal chemistry. Its applications span from CNS drug development to computational drug design, reflecting its versatility and potential to address unmet medical needs. As research progresses, this compound is likely to remain a focal point for scientists exploring innovative therapeutic strategies.

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